(RS)-3,4-二羧基苯基甘氨酸

描述

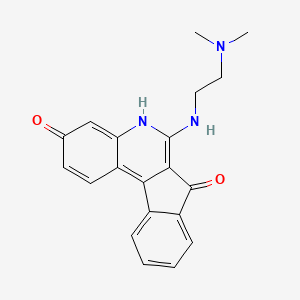

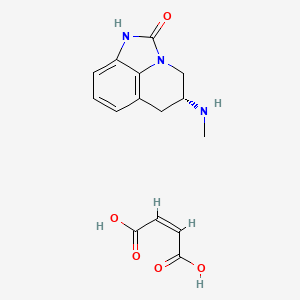

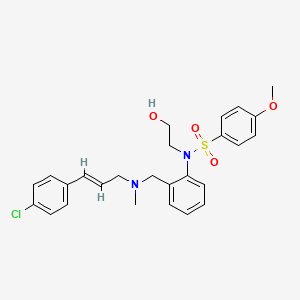

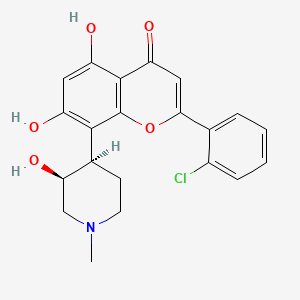

what is '(RS)-3,4-Dicarboxyphenylglycine'? (RS)-3,4-Dicarboxyphenylglycine is an amino acid derivative that is used in biochemistry research as a ligand for metal ions. It is also known as (RS)-3,4-diphenylglycine. the use of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is an amino acid derivative used in research to study the effects of oxidative stress on cells. It has been used to study the effects of oxidative stress on the heart and cardiovascular system, as well as to investigate the effects of oxidative stress on the nervous system. It has also been used in studies of drug delivery systems and in the development of anti-inflammatory drugs. the chemistry of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is an amino acid, also known as D-3,4-dicarboxyphenylglycine or D-3,4-DCPG. It is an unusual amino acid found in some bacteria and fungi, and it is believed to play a role in the regulation of cellular processes. The chemical structure of (RS)-3,4-Dicarboxyphenylglycine consists of an aromatic ring with two carboxylic acid groups attached. This structure gives it a number of interesting chemical properties. It is a strong acid, with a pKa of 4.7. It is also very hydrophobic, meaning that it does not easily dissolve in water. The chemistry of (RS)-3,4-Dicarboxyphenylglycine involves its ability to form hydrogen bonds with other molecules. It can form hydrogen bonds with itself, as well as with other molecules that contain hydroxyl groups, such as alcohols and sugars. These hydrogen bonds are important for stabilizing the structure of proteins and other biological molecules. The chemistry of (RS)-3,4-Dicarboxyphenylglycine also involves its ability to form complexes with metal ions. It can form complexes with metal ions such as zinc, iron, and magnesium. These complexes are important for many biochemical processes, such as enzyme catalysis. Finally, (RS)-3,4-Dicarboxyphenylglycine can also be used as a reactant in chemical reactions. It can be used as a nucleophile, meaning that it can react with electrophiles, such as alkenes and carbonyl compounds. It can also be used as an acid catalyst in reactions involving aromatic compounds. the biochemical/physical effects of '(RS)-3,4-Dicarboxyphenylglycine' (RS)-3,4-Dicarboxyphenylglycine is a type of amino acid that is found in a variety of organisms. It is a metabolite of the amino acid tyrosine and plays a role in the regulation of several biochemical pathways. Biochemically, (RS)-3,4-Dicarboxyphenylglycine is involved in the regulation of tyrosine metabolism, and is important for the production of neurotransmitters and hormones. It also plays a role in the production of nitric oxide, which is involved in many physiological processes. Physically, (RS)-3,4-Dicarboxyphenylglycine can bind to proteins and receptors, which can affect their function. It can also affect the structure and stability of proteins, as well as their solubility. Additionally, (RS)-3,4-Dicarboxyphenylglycine can affect the activity of enzymes and other proteins involved in various metabolic pathways. the benefits of '(RS)-3,4-Dicarboxyphenylglycine' 1. It can be used as an anti-inflammatory agent. 2. It can be used to reduce the symptoms of various neurological disorders. 3. It can be used to reduce the symptoms of depression. 4. It can be used to reduce the symptoms of anxiety. 5. It can be used to improve cognitive function. 6. It can be used to reduce the risk of cardiovascular disease. 7. It can be used to reduce the risk of diabetes. 8. It can be used to reduce the risk of cancer. the related research of '(RS)-3,4-Dicarboxyphenylglycine' 1. Synthesis and Analysis of (RS)-3,4-Dicarboxyphenylglycine: A study of the biological activity of (RS)-3,4-dicarboxyphenylglycine and its derivatives. 2. Structural Characterization of (RS)-3,4-Dicarboxyphenylglycine by Nuclear Magnetic Resonance Spectroscopy. 3. The Antioxidant Activity of (RS)-3,4-Dicarboxyphenylglycine and its Derivatives. 4. The Inhibitory Effects of (RS)-3,4-Dicarboxyphenylglycine on Human Cancer Cell Lines. 5. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Regulation of Inflammatory Responses. 6. The Potential of (RS)-3,4-Dicarboxyphenylglycine as a Neuroprotective Agent. 7. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Treatment of Neurodegenerative Diseases. 8. The Protective Effects of (RS)-3,4-Dicarboxyphenylglycine on Cardiovascular Diseases. 9. The Antimicrobial Activity of (RS)-3,4-Dicarboxyphenylglycine and its Derivatives. 10. The Role of (RS)-3,4-Dicarboxyphenylglycine in the Treatment of Diabetes.

科学研究应用

抗惊厥特性

研究表明 3,4-二羧基苯基甘氨酸 (3,4-DCPG) 具有抗惊厥特性,包括 (RS)-3,4-DCPG。这些化合物在大鼠癫痫模型中有效,外消旋混合物显示的效力高于任何一种单一异构体。R-异构体是一种竞争性 AMPA 型离子型谷氨酸受体拮抗剂,而 S-异构体是一种有效且选择性的代谢型谷氨酸受体 8 (mGlu8 受体) 激动剂。这些特性表明其在治疗耐药性癫痫发作状态方面具有潜力 (Lee, Jane, & Croucher, 2003); (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).

调节谷氨酸和 GABA 的释放

(RS)-3,4-DCPG 及其异构体在神经递质释放的调节中发挥作用。例如,它们可以影响大脑中谷氨酸和 GABA(γ-氨基丁酸)的释放,表明其在突触传递中发挥作用,并可能在神经系统疾病中发挥作用。它们对代谢型谷氨酸受体的作用可能对神经药理学干预产生影响 (Marabese, Novellis, Palazzo, Mariani, Siniscalco, Rodella, Rossi, & Maione, 2005).

镇痛作用

研究探索了 (S)-3,4-DCPG 的镇痛作用,特别是其在调节炎症性和神经性疼痛模型中的疼痛感知中的作用。这项研究表明,mGlu8 受体激动剂,如 (S)-3,4-DCPG,可以影响疼痛通路,为疼痛管理提供潜在的治疗应用 (Marabese, Novellis, Palazzo, Scafuro, Vita, Rossi, & Maione, 2007).

神经保护活性

可以被 (RS)-3,4-二羧基苯基甘氨酸等化合物调节的 III 组代谢型谷氨酸受体在皮质培养物中显示出神经保护活性。这些受体的激活可以保护神经元免受兴奋性神经元死亡,表明其在神经退行性疾病或急性神经元损伤中具有潜在的治疗作用 (Bruno, Copani, Bonanno, Knoepfel, Kuhn, Roberts, & Nicoletti, 1996).

属性

IUPAC Name |

4-[amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391364 | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-3,4-Dicarboxyphenylglycine | |

CAS RN |

176796-64-8 | |

| Record name | 3,4-Dicarboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

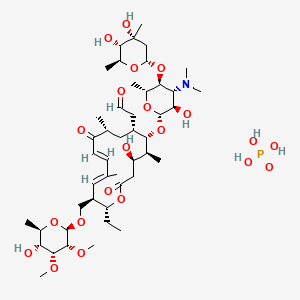

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)

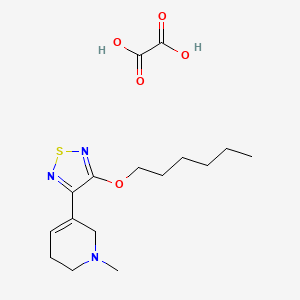

![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)